molecular formula C15H17BrClN3S B10770002 CPTH6 hydrobromide

CPTH6 hydrobromide

Cat. No.: B10770002
M. Wt: 386.7 g/mol
InChI Key: FTEQRZOKSCOLKS-AAKIMCHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPTH6 hydrobromide involves the reaction of 3-methyl-cyclopentanone with 4-(4-chlorophenyl)-2-thiazolyl hydrazone in the presence of hydrobromic acid . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CPTH6 hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Properties

Molecular Formula

C15H17BrClN3S

Molecular Weight

386.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13-;

InChI Key

FTEQRZOKSCOLKS-AAKIMCHBSA-N

Isomeric SMILES

CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br

Canonical SMILES

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br

Origin of Product

United States

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